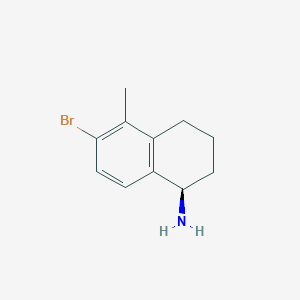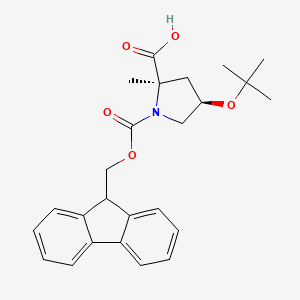
(2R,4R)-1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-4-(tert-butoxy)-2-methylpyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4R)-1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-4-(tert-butoxy)-2-methylpyrrolidine-2-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a tert-butoxy group, and a pyrrolidine ring. This compound is significant in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
The synthesis of (2R,4R)-1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-4-(tert-butoxy)-2-methylpyrrolidine-2-carboxylic acid typically involves multiple steps. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the Fmoc protecting group and the tert-butoxy group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimized reaction conditions to increase yield and purity, including the use of automated synthesizers and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorenylmethoxycarbonyl group, often using reagents like sodium methoxide or lithium aluminum hydride.
Deprotection: The Fmoc group can be removed using piperidine in DMF, revealing the free amine group.
Scientific Research Applications
(2R,4R)-1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-4-(tert-butoxy)-2-methylpyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly in the synthesis of protease inhibitors and other therapeutic agents.
Industry: The compound is utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (2R,4R)-1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-4-(tert-butoxy)-2-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The tert-butoxy group enhances the compound’s solubility and stability, allowing it to effectively participate in biochemical pathways.
Comparison with Similar Compounds
Similar compounds include other Fmoc-protected amino acids and pyrrolidine derivatives. Compared to these compounds, (2R,4R)-1-(((9H-Fluoren-9-YL)methoxy)carbonyl)-4-(tert-butoxy)-2-methylpyrrolidine-2-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct reactivity and stability. Some similar compounds are:
- Fmoc-Lys(Boc)-OH
- Fmoc-Pro-OH
- Boc-Pro-OH
These compounds share structural similarities but differ in their specific functional groups and applications.
Properties
Molecular Formula |
C25H29NO5 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
(2R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methyl-4-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C25H29NO5/c1-24(2,3)31-16-13-25(4,22(27)28)26(14-16)23(29)30-15-21-19-11-7-5-9-17(19)18-10-6-8-12-20(18)21/h5-12,16,21H,13-15H2,1-4H3,(H,27,28)/t16-,25-/m1/s1 |
InChI Key |
DMPRXWNQCCZPBN-PUAOIOHZSA-N |
Isomeric SMILES |
C[C@@]1(C[C@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C)C(=O)O |
Canonical SMILES |
CC1(CC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


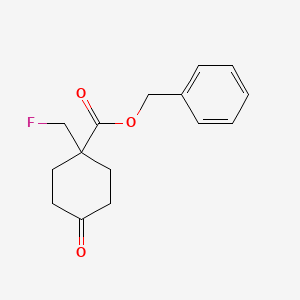
![5,6,7,8-Tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridin-2-amine](/img/structure/B13045374.png)
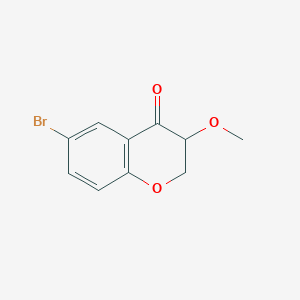

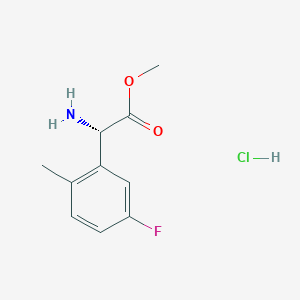
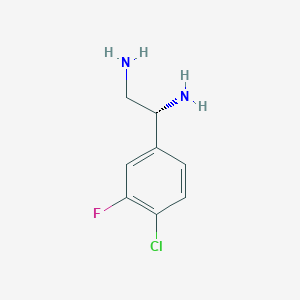
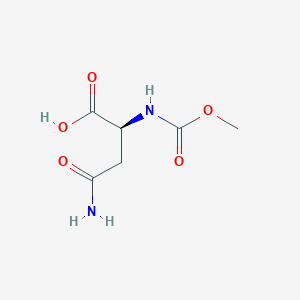
![Tert-Butyl2-Amino-7-Azaspiro[3.5]Nonane-7-Carboxylate Oxalate](/img/structure/B13045405.png)
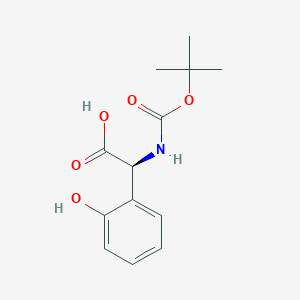
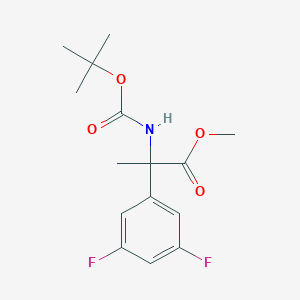

![(1S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL](/img/structure/B13045434.png)
![6'-Chlorospiro[cyclopropane-1,2'-inden]-1'(3'H)-one](/img/structure/B13045449.png)
